molecular formula C16H22Cl2N2O B1520848 N-[2-(4-amino-2-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochlhoride CAS No. 1185295-79-7

N-[2-(4-amino-2-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochlhoride

Cat. No.: B1520848
CAS No.: 1185295-79-7
M. Wt: 329.3 g/mol
InChI Key: BCSFNZLCDKULJS-UHFFFAOYSA-N
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Description

N-[2-(4-amino-2-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochlhoride is a useful research compound. Its molecular formula is C16H22Cl2N2O and its molecular weight is 329.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metabolic Activation and Biochemistry

Research has identified the metabolic activation of N-hydroxy derivatives of carcinogenic arylamines and heterocyclic amines by human sulfotransferases (STs). These studies suggest the importance of metabolic activation in the detoxification or activation of potential carcinogens, highlighting the role of enzymes like human liver STs in processing these compounds (H. Chou, N. Lang, F. Kadlubar, 1995).

Pharmacology and Dopamine Agonist Properties

Another area of interest is the dopamine agonist properties of compounds structurally similar to the subject compound. Studies on homologous N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines have demonstrated dopamine-like activity, which is crucial for understanding the pharmacological effects of related compounds on renal artery dilation and potentially other dopamine-mediated physiological processes (J. N. Jacob, D. Nichols, J. Kohli, D. Glock, 1981).

Materials Science and Polymer Research

In materials science, the synthesis and characterization of novel aromatic polyimides have been explored, showing significant potential in creating materials with high thermal stability and specific heat capacities. These findings are pertinent for the development of new materials with enhanced performance characteristics for a variety of applications, from electronics to coatings (M. Butt, Zareen Akhtar, M. Zafar-uz-Zaman, A. Munir, 2005).

Properties

IUPAC Name

3-methyl-4-[2-(N-methylanilino)ethoxy]aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O.2ClH/c1-13-12-14(17)8-9-16(13)19-11-10-18(2)15-6-4-3-5-7-15;;/h3-9,12H,10-11,17H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSFNZLCDKULJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OCCN(C)C2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.